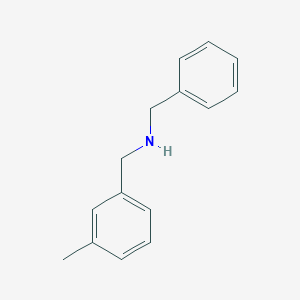

N-benzyl-1-(3-methylphenyl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-13-6-5-9-15(10-13)12-16-11-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRIQEJWKAPIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The process begins with the condensation of 3-methylbenzaldehyde and benzylamine to form an imine intermediate. Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (NaBH(OAc)) serves as the reducing agent, selectively reducing the imine to the secondary amine without affecting other functional groups. The reaction is typically conducted in methanol or ethanol at room temperature for 12–24 hours.

Key Parameters:

Advantages and Limitations

This method offers mild reaction conditions and high functional group tolerance. However, the necessity for anhydrous conditions and the cost of borohydride reagents may limit scalability.

Iminization Followed by Catalytic Hydrogenation

A two-step approach involving imine formation and subsequent hydrogenation is documented in patent literature.

Step 1: Iminization of 3-Methylbenzaldehyde with Benzylamine

3-Methylbenzaldehyde reacts with benzylamine in toluene under reflux, forming the corresponding Schiff base (imine). Water generated during the reaction is removed via azeotropic distillation to drive the equilibrium toward imine formation.

Step 2: Hydrogenation of the Imine Intermediate

The imine is hydrogenated using hydrogen gas (H) in the presence of a palladium-on-carbon (Pd/C) catalyst. This step proceeds at 50–60°C and 3–5 bar H pressure, yielding N-benzyl-1-(3-methylphenyl)methanamine with high stereochemical fidelity.

Key Parameters:

Advantages and Limitations

This method is highly scalable and avoids the use of borohydrides. However, the requirement for specialized hydrogenation equipment and catalyst handling may pose challenges for small-scale laboratories.

Nucleophilic Substitution Using Benzyl Chloride

A classical nucleophilic substitution approach involves reacting 1-(3-methylphenyl)methanamine with benzyl chloride in the presence of a base.

Reaction Conditions

The amine acts as a nucleophile, displacing the chloride ion from benzyl chloride. Sodium hydroxide (NaOH) or potassium carbonate (KCO) is used to deprotonate the amine, enhancing its nucleophilicity. The reaction is conducted under reflux in tetrahydrofuran (THF) or dimethylformamide (DMF) for 6–8 hours.

Advantages and Limitations

This method is straightforward and utilizes readily available reagents. However, competing side reactions (e.g., over-alkylation) can reduce yields, necessitating careful stoichiometric control.

Epoxide Ring-Opening with Benzylamine

Epichlorohydrin-derived epoxides serve as electrophilic intermediates in this method. N-Methylbenzylamine reacts with an epoxide precursor to form the target compound via a ring-opening mechanism.

Reaction Mechanism

The epoxide (e.g., 3-methylphenyloxirane) undergoes nucleophilic attack by benzylamine at the less substituted carbon, followed by proton transfer and ring opening. The reaction is catalyzed by Lewis acids such as boron trifluoride etherate (BF·OEt).

Key Parameters:

Advantages and Limitations

This route provides excellent regioselectivity but requires the synthesis of epoxide precursors, adding complexity to the overall process.

Comparative Analysis of Synthetic Methods

The table below summarizes the four methods, highlighting critical metrics such as yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost Efficiency | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | 68–75 | Moderate | Moderate | Anhydrous conditions required |

| Iminization/Hydrogenation | 82–88 | High | High | Specialized equipment |

| Nucleophilic Substitution | 60–65 | Low | Low | Side reactions |

| Epoxide Ring-Opening | 70–75 | Moderate | Moderate | Precursor synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-1-(3-methylphenyl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The benzyl and methylphenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

N-benzyl-1-(3-methylphenyl)methanamine serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in creating compounds with specific functional groups that are essential for various chemical reactions. The compound's structure allows it to participate in multiple reaction types, including oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves the reaction of benzyl chloride with 3-methylphenylmethanamine in the presence of a base like sodium hydroxide. The reaction is conducted under reflux conditions to ensure complete conversion of reactants to the desired product.

Biological Research

Potential Biological Activity

Research has indicated that this compound may exhibit biological activity, making it a candidate for studying interactions with biomolecules. Its ability to bind to specific receptors or enzymes can alter their activity, leading to various biological effects .

Enzyme Interactions

The compound is utilized in studying enzyme interactions and protein-ligand binding, contributing to a better understanding of biochemical pathways and potential therapeutic applications.

Pharmaceutical Applications

Therapeutic Potential

Ongoing research aims to explore the therapeutic applications of this compound. Its structural properties may allow it to act as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders .

Case Study: Drug Development

One notable application involves the synthesis of chiral amines that can be used in developing anti-asthmatic drugs like (R,R)-formoterol. This method showcases the compound's utility in producing biologically active pharmaceutical ingredients with high yield and stereoselectivity .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in producing specialty chemicals and as an intermediate in various chemical processes. Its versatility allows for its use in manufacturing dyes and other chemical products.

Continuous Flow Reactors

The industrial production often utilizes continuous flow reactors to optimize reaction conditions and enhance yield while ensuring consistent product quality.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Building block for organic molecules | Synthesis of complex organic compounds |

| Biological Research | Study of enzyme interactions | Protein-ligand binding studies |

| Pharmaceuticals | Intermediate for drug synthesis | Anti-asthmatic drugs like (R,R)-formoterol |

| Industrial Use | Production of specialty chemicals | Dyes, pharmaceuticals |

Wirkmechanismus

The mechanism of action of N-benzyl-1-(3-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Electronic Effects : Electron-donating groups (e.g., 4-methoxy ) facilitate higher yields in reductive amination compared to electron-withdrawing groups (e.g., nitro ).

- Steric Effects : Bulky substituents (e.g., pyrrole derivatives in ) reduce yields (45–68%), whereas the 3-methyl group in the target compound likely minimizes steric hindrance.

Spectroscopic and Physical Properties

Key Insights :

Key Insights :

- Antifungal Potential: The target compound’s lipophilic 3-methyl group may enhance membrane penetration compared to polar nitro or methoxy derivatives.

- Reactivity : Furan-containing analogues are highly reactive in acylation , while nitro-substituted compounds may participate in redox reactions .

Biologische Aktivität

N-benzyl-1-(3-methylphenyl)methanamine, also known as 3-MMC or 3-methylmethcathinone, is a compound that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and toxicology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is classified as a substituted phenethylamine. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound can undergo:

- Oxidation : Using agents like potassium permanganate to form ketones or carboxylic acids.

- Reduction : Employing lithium aluminum hydride to yield primary or secondary amines.

- Substitution : Nucleophilic substitution reactions can replace the benzyl group with other nucleophiles, producing diverse derivatives.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to:

- Inhibit the uptake of monoamines : Studies indicate that 3-MMC inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft .

- Modulate receptor activity : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This modulation can affect mood, cognition, and motor activity.

Neuropharmacological Effects

Research has highlighted several neuropharmacological effects associated with this compound:

- Stimulant Properties : In animal models, 3-MMC has been observed to increase locomotor activity, similar to other psychostimulants like methamphetamine. This effect is dose-dependent and varies with administration timing .

- Anxiolytic Effects : Acute administration in rodent models has shown increased time spent in open arms during elevated plus maze tests, suggesting potential anxiolytic properties at certain doses .

Toxicological Concerns

This compound has been implicated in adverse health outcomes:

- Acute Toxicity : Reports have documented cases of acute poisoning and fatalities related to its use, particularly in recreational settings. Symptoms include tachycardia, agitation, and hallucinations .

- Dependence Potential : While studies have not conclusively established dependence potential, anecdotal evidence suggests binge use and withdrawal symptoms among users .

Case Studies

Several case studies have been conducted to assess the impact of this compound on health:

- Clinical Admissions : Between June 2016 and May 2022, 27 cases involving 3-MMC were documented in clinical settings. Most cases were non-fatal but included severe symptoms consistent with sympathomimetic toxicity .

- Post-Mortem Investigations : Some fatalities linked to 3-MMC involved acute intoxication during "chemsex" practices, highlighting its risks within specific social contexts .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-benzyl-1-(3-methylphenyl)methanamine, and how are intermediates characterized?

- Synthetic Routes :

- Reductive amination : Benzaldehyde reacts with (3-methylphenyl)methanamine using a Pd/NiO catalyst under hydrogen at 25°C, yielding the product in 90% isolated yield .

- Schiff base reduction : Condensation of aldehydes with benzylamine, followed by sodium tetrahydroborate reduction, yields N-benzyl derivatives (e.g., pyrazole-substituted analogs) .

- Intermediate Characterization :

- NMR spectroscopy : -NMR (δ 89.17 ppm) and -NMR (e.g., δ 3.80 ppm for CH groups) confirm structural motifs .

- HR-MS : Molecular ion peaks (e.g., [M + H] at 821.3617) validate molecular weight .

Q. How is the purity and structure of this compound confirmed in synthetic protocols?

- Purification : Column chromatography (silica gel, EtOAc/hexane) achieves >95% purity, with yields ranging from 32.8% to 67.5% depending on the step .

- Structural Confirmation :

- 13C-NMR : Distinct peaks for aromatic carbons (δ 126–151 ppm) and amine-bearing CH groups (δ 44–53 ppm) .

- HR-MS : Matches calculated and observed masses (e.g., CHN: calcd. 340.1808, found 340.1801) .

Advanced Research Questions

Q. What catalytic systems are effective for reductive amination in synthesizing this compound derivatives?

- Pd/NiO Catalyst : Enables efficient reductive amination at room temperature under H, achieving 90% yield with minimal byproducts. The catalyst is reusable for 5 cycles without significant loss in activity .

- Copper(I) iodide (CuI) : Facilitates coupling reactions in carbocyclization steps (e.g., tetrahydroisoquinoline synthesis) with regioselectivity controlled by steric effects .

Q. How do structural modifications at the aromatic ring impact the compound’s reactivity in further synthetic applications?

- Electron-Donating Groups (e.g., methoxy) : Enhance nucleophilicity, enabling faster coupling reactions (e.g., with propargyl amines) .

- Steric Hindrance : Bulky substituents (e.g., triisopropylsilyl) reduce reaction rates in annulation reactions but improve product stability .

- Data Example : Substitution at the 3-methylphenyl group alters -NMR coupling constants (e.g., J = 7.2 Hz for aryl protons in pyrazole derivatives) .

Q. What are the challenges in achieving high regioselectivity in cyclization reactions involving this compound derivatives?

- Catalyst Selection : CuI vs. Pd/NiO influences carbocyclization pathways. For example, CuI promotes 6-endo-dig cyclization for isoquinoline derivatives, while Pd favors linear products .

- Reaction Conditions : Nitrogen-purged photoirradiation (450 W Hg lamp, λ > 290 nm) is critical for cyclization yields (32.8%) by minimizing radical side reactions .

- Substrate Design : Pre-organization of intermediates (e.g., phthaloyl-protected linear peptides) improves regioselectivity in macrocycle formation .

Methodological Considerations

-

Contradictions in Data :

- Yields for similar reductive amination reactions vary (32.8%–90%), likely due to differences in catalyst loading or substrate solubility .

- NMR chemical shifts for CH groups range widely (δ 3.62–3.80 ppm), suggesting conformational flexibility in the benzylamine moiety .

-

Key Analytical Tools :

- HR-MS : Essential for confirming molecular formulas in complex matrices.

- 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in aromatic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.